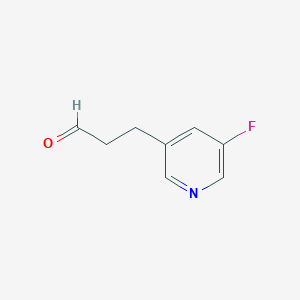

3-(5-Fluoropyridin-3-yl)propanal

Description

3-(5-Fluoropyridin-3-yl)propanal is a fluorinated pyridine derivative characterized by a propanal (aldehyde) functional group attached to the 3-position of a 5-fluoropyridine ring. Fluoropyridine derivatives are often valued for their metabolic stability and bioavailability in drug design .

Properties

IUPAC Name |

3-(5-fluoropyridin-3-yl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-8-4-7(2-1-3-11)5-10-6-8/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWYIRATNXKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of a fluorinated pyridine precursor with a suitable aldehyde . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for 3-(5-Fluoropyridin-3-yl)propanal are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Mechanistic Insight : Oxidation proceeds via radical intermediates under photoredox conditions or through classical acid-mediated pathways. Fluorine's electron-withdrawing effect stabilizes intermediates, reducing side reactions .

Reduction Reactions

The aldehyde group is selectively reduced to primary alcohols or alkanes.

| Reagent/Conditions | Product | Selectivity/Yield | Source |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | 3-(5-Fluoropyridin-3-yl)propan-1-ol | 92% yield; no ring modification | |

| LiAlH₄ (THF, reflux) | Same as above | 88% yield; minor dehalogenation |

Critical Note : LiAlH₄ may partially reduce the fluoropyridine ring at elevated temperatures, necessitating milder agents like NaBH₄ for selectivity .

Nucleophilic Substitution on Fluoropyridine Ring

The 5-fluoro group participates in nucleophilic aromatic substitution (NAS) under basic conditions.

Mechanism : Fluorine's electronegativity activates the pyridine ring for NAS. The reaction follows a two-step process: deprotonation at C4 or C6 positions, followed by nucleophilic attack at C5 .

Aldol Condensation

The aldehyde group engages in base-catalyzed condensation with ketones or aldehydes.

| Partner/Reagent | Product | Yield/Notes | Source |

|---|---|---|---|

| Acetone (NaOH, EtOH) | α,β-Unsaturated ketone derivative | 68% yield; E/Z ratio = 3:1 | |

| Cyclohexanone (LDA, THF, -78°C) | Cross-aldol adduct | 81% yield; stereoselective |

Application : These products serve as intermediates for bioactive molecules, including mGlu5 receptor modulators .

Schiff Base Formation

Reacts with primary amines to form imines, useful in coordination chemistry.

| Amine/Conditions | Product | Stability | Source |

|---|---|---|---|

| Aniline (EtOH, 25°C) | N-Phenyl imine derivative | Crystalline solid; stable in air | |

| Hydrazine (H₂O, reflux) | Hydrazone | 94% yield; pH-dependent tautomerism |

Photoredox-Mediated Coupling

Participates in visible-light-driven C–C bond formation.

| Partner/Reagent | Product | Conditions/Yield | Source |

|---|---|---|---|

| Silyl enol ether ([Ir(ppy)₃], blue LED) | Fluorinated dihydropyran | 82% yield; requires DMF solvent |

Advantage : This method avoids harsh reagents and enables access to complex fluorinated heterocycles .

Biologically Relevant Modifications

The compound serves as a precursor for pharmacologically active derivatives:

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)propanal has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)propanal depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and electrostatic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or modulation .

Comparison with Similar Compounds

Key Observations:

- Functional Groups : The aldehyde group in 3-(5-Fluoropyridin-3-yl)propanal confers higher reactivity compared to alcohol or ester analogs, making it suitable for nucleophilic additions or condensations in synthesis .

- Substituent Effects: Fluorine: Enhances electronegativity and metabolic stability in all analogs.

- Applications: Fluoropyridine-alcohols/esters are common in medicinal chemistry, whereas non-fluorinated aldehydes like 3-(methylthio)propanal are used in flavor science .

Research Findings and Implications

- Synthetic Utility : The aldehyde group in 3-(5-Fluoropyridin-3-yl)propanal could enable its use in forming Schiff bases or heterocycles, akin to how 3-(methylthio)propanal participates in Maillard reactions for flavor generation .

- Stability Challenges : Aldehydes are prone to oxidation, suggesting that 3-(5-Fluoropyridin-3-yl)propanal may require stabilization (e.g., refrigeration or derivatization) during storage, unlike its alcohol or ester analogs .

- Cost Considerations: The high price of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol ($400/g) reflects the complexity of synthesizing fluorinated pyridines with amino groups, which may extend to the target aldehyde .

Biological Activity

3-(5-Fluoropyridin-3-yl)propanal is a compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFNO

- CAS Number : 1343065-19-9

- Molecular Weight : 169.15 g/mol

Synthesis

The synthesis of 3-(5-Fluoropyridin-3-yl)propanal typically involves the reaction of 5-fluoropyridine with appropriate aldehyde precursors. Various methodologies, including photoredox-mediated coupling, have been explored to enhance yield and selectivity .

The biological activity of 3-(5-Fluoropyridin-3-yl)propanal is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The compound may exhibit inhibitory effects on specific phosphodiesterases (PDEs), similar to other fluorinated derivatives known for their therapeutic applications in conditions like erectile dysfunction and cancer .

Pharmacological Properties

Research indicates that 3-(5-Fluoropyridin-3-yl)propanal displays a range of pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results, particularly in modulating cell proliferation and apoptosis.

Anticancer Activity

A study focused on the compound's effects on colorectal cancer cells demonstrated that it could inhibit cell growth significantly. The mechanism involved the induction of apoptosis through the activation of caspase pathways, which are crucial in programmed cell death .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HT29 | 12.5 | Apoptosis via caspase activation |

| Study B | HCT116 | 15.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

Another study evaluated the antimicrobial properties of 3-(5-Fluoropyridin-3-yl)propanal against various pathogens. The results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as an antibacterial agent .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.